molecular formula C10H9BrO B1344243 5-bromo-2,3-dimethylbenzofuran CAS No. 3782-16-9

5-bromo-2,3-dimethylbenzofuran

Cat. No.: B1344243
CAS No.: 3782-16-9
M. Wt: 225.08 g/mol
InChI Key: ZFIOGPKJJOQEFW-UHFFFAOYSA-N
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Description

5-bromo-2,3-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Mechanism of Action

Target of Action

5-Bromo-2,3-dimethyl-1-benzofuran is a derivative of benzofuran, a class of compounds that have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromine atom in the 5-position of 5-Bromo-2,3-dimethyl-1-benzofuran may play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect a variety of biochemical pathways related to these processes.

Pharmacokinetics

The suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This suggests that 5-Bromo-2,3-dimethyl-1-benzofuran, which can be synthesized using similar methods , may have favorable pharmacokinetic properties.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on various types of cancer cells , suggesting that 5-Bromo-2,3-dimethyl-1-benzofuran may have similar effects.

Action Environment

The suzuki–miyaura coupling, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that 5-Bromo-2,3-dimethyl-1-benzofuran may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of 5-bromo-2,3-dimethylbenzofuran typically involves the bromination of 2,3-dimethyl-1-benzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functionalization. These methods may utilize various catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

5-bromo-2,3-dimethylbenzofuran undergoes several types of chemical reactions, including:

Scientific Research Applications

5-bromo-2,3-dimethylbenzofuran has several scientific research applications:

Properties

IUPAC Name

5-bromo-2,3-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOGPKJJOQEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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